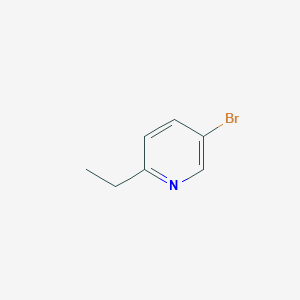

![molecular formula C8H7BrN2 B1339806 5-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 74420-51-2](/img/structure/B1339806.png)

5-Bromo-2-methylimidazo[1,2-a]pyridine

概要

説明

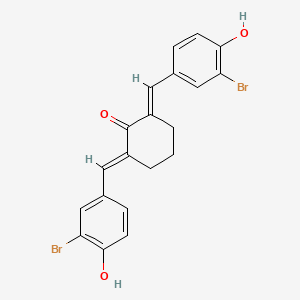

5-Bromo-2-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 74420-51-2 . Its IUPAC name is 5-bromo-2-methylimidazo[1,2-a]pyridine . The molecular weight of this compound is 211.06 .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound further reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-methylimidazo[1,2-a]pyridine is 1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 .

Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides from the respective trihalides .

Physical And Chemical Properties Analysis

5-Bromo-2-methylimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

科学的研究の応用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as 5-Bromo-2-methylimidazo[1,2-a]pyridine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .

Antimicrobial Activity

3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against Staphylococcus aureus . This suggests that 5-Bromo-2-methylimidazo[1,2-a]pyridine could potentially be used in the development of new antimicrobial agents .

Drug Development

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Material Science

Imidazo[1,2-a]pyridine is also useful in material science because of its structural character . It can be used in the development of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . This suggests that 5-Bromo-2-methylimidazo[1,2-a]pyridine could potentially be used in the development of new fluorescent probes.

Biological Effects

Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have potential applications in medicinal chemistry and material science . The goal of future work could be to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

作用機序

Target of Action

It’s known that imidazo[1,2-a]pyridine derivatives can be evaluated as antagonists of various biological receptors .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological receptors .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Pharmacokinetics

It’s known that this compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It’s known that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus .

Action Environment

It’s known that this compound should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

5-bromo-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCDNYHSYJDDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505239 | |

| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylimidazo[1,2-a]pyridine | |

CAS RN |

74420-51-2 | |

| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

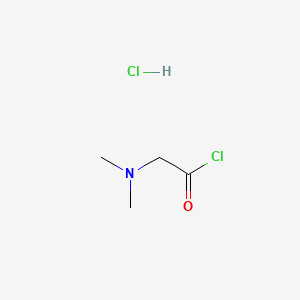

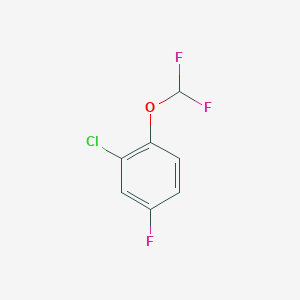

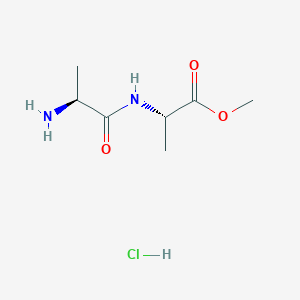

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)